Allylschwefelverbindungen

Allyl sulfur compounds are a class of organic compounds characterized by the presence of an allyl group attached to a sulfur atom. These molecules have gained significant attention due to their diverse applications in various fields, including agriculture, pharmaceuticals, and environmental science. In agriculture, allyl sulfides serve as natural pesticides and fungicides due to their potent antimicrobial properties. They are also used in crop protection strategies for their ability to inhibit the growth of harmful pathogens without harming beneficial microorganisms. Additionally, these compounds have been explored in the development of new drugs targeting various diseases such as cancer and cardiovascular disorders, owing to their unique biological activities. Furthermore, allyl sulfur derivatives play a crucial role in environmental science by acting as biosensors for detecting heavy metals and other pollutants, thus facilitating early detection and remediation efforts. Their structural diversity and functional versatility make them attractive candidates for further research and application in multiple sectors of the chemical industry.

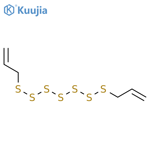

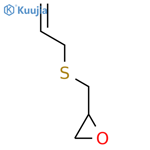

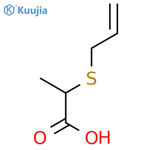

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

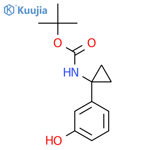

|

Allyl methyl sulfide | 10152-76-8 | C4H8S |

|

Pentasulfide,di-2-propenyl | 118686-45-6 | C6H10S5 |

|

Acetyl chloride,2-(2-propen-1-ylthio)- | 29431-25-2 | C5H7ClOS |

|

Hexane,1-(2-propen-1-ylthio)- | 18365-70-3 | C9H18S |

|

bis(prop-2-en-1-ylsulfanyl)methanethione | 52894-43-6 | C7H10S3 |

|

Cyclohexane, (2-propenylthio)- | 53439-63-7 | C9H16S |

|

Hexasulfide, di-2-propenyl | 137443-18-6 | C6H10S6 |

|

Heptasulfide, di-2-propenyl | 139693-24-6 | C6H10S7 |

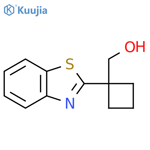

|

Oxirane, [(2-propenylthio)methyl]- | 24376-05-4 | C6H10OS |

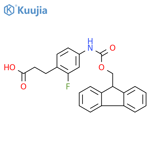

|

2-(Allylthio)propanoic acid | 54680-83-0 | C6H10O2S |

Verwandte Literatur

-

1. Book reviews

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907

-

4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

Empfohlene Lieferanten

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte